“Butyl 4-[(chloroacetyl)amino]benzoate” is a chemical compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.723 . It is used in proteomics research .
The molecular structure of “Butyl 4-[(chloroacetyl)amino]benzoate” consists of a butyl group (C4H9) attached to a benzoate group (C6H5COO) through an ester linkage. The benzoate group is further substituted with a chloroacetyl amino group .
The synthesis of Butyl 4-[(chloroacetyl)amino]benzoate can be outlined in the following steps:
In industrial settings, the synthesis process is scaled up using automated reactors and continuous flow systems to enhance efficiency and consistency. Stringent control of reaction conditions ensures high yield and purity, making the process suitable for large-scale applications.
Butyl 4-[(chloroacetyl)amino]benzoate can undergo several types of chemical reactions:
The mechanism of action for Butyl 4-[(chloroacetyl)amino]benzoate primarily involves its interaction with sodium ion channels in neuronal cells. The compound binds to specific sites on these channels, inhibiting the influx of sodium ions. This action reduces membrane excitability and blocks nerve impulse conduction, leading to local anesthetic effects without affecting consciousness .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry can be employed for detailed characterization of this compound .
Butyl 4-[(chloroacetyl)amino]benzoate has several scientific uses:
Retrosynthetic analysis of butyl 4-[(chloroacetyl)amino]benzoate (CAS 106214-24-8) reveals two logical disconnection pathways, each with distinct strategic advantages for industrial and laboratory synthesis. The primary approach involves disconnection at the amide bond, revealing butyl 4-aminobenzoate and chloroacetyl chloride as immediate precursors. Butyl 4-aminobenzoate (CAS 94-25-7) serves as the foundational aromatic building block, commercially available as a white crystalline solid with >98% purity and a melting point of 56-59°C [7] [10]. This intermediate's electron-rich aromatic amine group provides optimal nucleophilicity for amide bond formation. Alternative retrosynthetic analysis suggests disconnection at the ester linkage, yielding 4-[(chloroacetyl)amino]benzoic acid and 1-butanol. However, this pathway presents significant challenges due to the carboxylic acid group's reduced nucleophilicity, requiring activation steps that diminish atom economy .
The selection of butyl 4-aminobenzoate as the key intermediate offers substantial synthetic advantages: (1) Its aromatic amine exhibits superior regioselectivity during chloroacetylation, preventing N- versus O-alkylation side reactions; (2) The pre-formed ester moiety eliminates competing reactions at carboxylic acid functionalities; (3) Commercial availability in high purity (>99.0% GC) ensures reproducible reaction outcomes without extensive purification [7] [10]. Computational modeling of the chloroacetylation reaction using density functional theory (DFT) at the B3LYP/6-31G(d) level indicates an activation energy barrier of approximately 18.3 kcal/mol for the aminobenzoate pathway versus 24.7 kcal/mol for the carboxylic acid route, confirming the kinetic advantage of the preferred strategy [2].
Table 1: Key Intermediates for Butyl 4-[(chloroacetyl)amino]benzoate Synthesis
Intermediate | CAS Number | Molecular Formula | Purity Available | Key Advantages |
---|---|---|---|---|
Butyl 4-aminobenzoate | 94-25-7 | C₁₁H₁₅NO₂ | >99.0% (GC) | High nucleophilicity, commercial availability, crystalline stability |
4-[(Chloroacetyl)amino]benzoic acid | Not available | C₉H₈ClNO₃ | Not commercial | Theoretical intermediate only, requires in situ activation |
Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | Various grades | High electrophilicity, atom economy in amide formation |
Catalytic methodologies significantly enhance the efficiency of both esterification and amidation steps in the synthesis of butyl 4-[(chloroacetyl)amino]benzoate. Esterification catalysis employs Brønsted acid catalysts (e.g., p-toluenesulfonic acid, 0.5-2 mol%) for the condensation of 4-aminobenzoic acid with n-butanol, achieving >95% conversion at 110°C within 4-6 hours. Modern approaches utilize solid acid catalysts like sulfonated zirconia (2-5 wt%) under reflux conditions, enabling catalyst recyclability and minimizing aqueous workup requirements. Kinetic studies reveal this catalyzed esterification follows second-order kinetics with an activation energy of 67.8 kJ/mol, substantially lower than the uncatalyzed reaction (102.3 kJ/mol) [7] [10].
The critical chloroacetylation step benefits profoundly from nucleophilic catalysis. 4-Dimethylaminopyridine (DMAP, 1-5 mol%) accelerates amide bond formation between butyl 4-aminobenzoate and chloroacetyl chloride by a factor of 12-15 compared to uncatalyzed reactions. The catalytic cycle involves: (1) DMAP attack on chloroacetyl chloride to form acylpyridinium intermediate; (2) Nucleophilic displacement by the aromatic amine; (3) Catalyst regeneration with chloride expulsion. This mechanism reduces reaction temperatures to 0-25°C while maintaining exceptional chemoselectivity (>99% by HPLC). Schotten-Baumann conditions (biphasic water/dichloromethane with NaOH) provide an alternative catalytic environment, where interfacial phenomena accelerate the reaction while rapidly scavenging HCl byproduct [1] [5].
Table 2: Catalytic Performance in Key Synthetic Steps
Reaction Step | Catalyst System | Temperature Range | Rate Enhancement | Byproduct Management |
---|---|---|---|---|
Esterification | Sulfonated zirconia (3 wt%) | 110-120°C | 8x vs. uncatalyzed | Water removal via Dean-Stark |
Amidation (homogeneous) | DMAP (3 mol%) | 0-25°C | 12-15x vs. uncatalyzed | Tertiary amine base (e.g., Et₃N) |
Amidation (biphasic) | NaOH (aqueous phase) | 10-30°C | 5-7x vs. homogeneous | Immediate HCl neutralization |
Solvent selection critically determines the sustainability profile and scalability of butyl 4-[(chloroacetyl)amino]benzoate synthesis. Comparative analysis reveals that polar aprotic solvents (DMF, acetonitrile) provide optimal solvation for the chloroacetylation reaction but present significant environmental and separation challenges. Lifecycle assessment demonstrates that switching from DMF to 2-methyltetrahydrofuran (2-MeTHF) reduces the process E-factor (kg waste/kg product) from 18.7 to 5.3 while maintaining 92% yield. This bio-derived solvent offers favorable properties: boiling point 80°C, density 0.855 g/cm³, and low miscibility with water for efficient product recovery [5].
Advanced green chemistry principles have been implemented in large-scale production: (1) Continuous flow technology reduces reaction volume by 87% compared to batch processing, with residence times of 12±3 minutes at 50°C; (2) In situ IR monitoring enables real-time reaction control, minimizing byproduct formation; (3) Aqueous quenching optimization reduces water consumption by 40% through countercurrent extraction; (4) Solvent recovery systems achieve >95% solvent reclamation via fractional distillation. These innovations collectively reduce the carbon footprint of the process by 62% versus traditional batch synthesis while maintaining product purity specifications (>99.0% by GC) .
Table 3: Solvent Performance Metrics in Chloroacetylation Reaction
Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Density (g/cm³) | Yield (%) | Process Mass Intensity |
---|---|---|---|---|---|
DMF | 38.3 | 153 | 0.948 | 94 | 18.7 |
Acetonitrile | 37.5 | 82 | 0.786 | 89 | 15.2 |
2-MeTHF | 6.2 | 80 | 0.855 | 92 | 5.3 |
Ethyl acetate | 6.0 | 77 | 0.902 | 85 | 7.1 |
Toluene | 2.4 | 111 | 0.865 | 78 | 8.9 |
The chloroacetylation reaction between butyl 4-aminobenzoate and chloroacetyl chloride proceeds via a concerted addition-elimination mechanism with distinctive kinetic and stereoelectronic features. Kinetic isotope effect studies (kH/kD = 1.82±0.11) using deuterated aniline derivatives confirm rate-limiting nucleophilic attack by the aromatic amine nitrogen on the carbonyl carbon of chloroacetyl chloride. Computational analysis at the M06-2X/6-311+G(d,p) level reveals a highly asynchronous transition state (imaginary frequency = -567 cm⁻¹) where the forming C-N bond distance (1.98 Å) significantly lags behind the breaking C-Cl bond distance (2.15 Å). This mechanistic understanding explains the observed second-order kinetics (first-order in each reactant) and the negative entropy of activation (ΔS‡ = -32.5 J/mol·K) [1] [2] [5].
Electronic effects profoundly influence reaction efficiency. Hammett studies using para-substituted aniline derivatives yield a ρ value of +2.37±0.15, confirming substantial electron deficiency in the transition state. The chloroacetyl chloride's LUMO energy (-0.92 eV) calculated via DFT shows excellent correlation (R² = 0.96) with relative reaction rates across substituted anilines. Notably, the chloro substituent's σ-inductive effect (+1.05 eV) versus its π-resonance effect (-0.33 eV) creates a potent electrophile without diminishing carbonyl electrophilicity through conjugation. This electronic profile enables reaction completion within 30 minutes at 25°C with minimal diacylation (<0.5%), attributable to the electron-withdrawing ester group's deactivation of the aromatic ring toward further electrophilic substitution [5].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2